molecular formula C8H9Cl2N B1597643 2-(2,3-Dichlorophenyl)ethanamine CAS No. 34164-43-7

2-(2,3-Dichlorophenyl)ethanamine

Cat. No.: B1597643
CAS No.: 34164-43-7
M. Wt: 190.07 g/mol
InChI Key: WWRLSNWKOZHYIY-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)ethanamine typically involves the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under appropriate conditions. One common method is the reduction of 2,3-dichlorophenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvent, temperature, and pressure are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dichlorophenylacetic acid or 2,3-dichlorobenzaldehyde.

    Reduction: 2,3-Dichlorophenylethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethanamine
  • 2-(2,5-Difluorophenyl)ethanamine
  • 2-(4-Chlorophenyl)ethanamine

Uniqueness

2-(2,3-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRLSNWKOZHYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370484
Record name 2-(2,3-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-43-7
Record name 2-(2,3-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DICHLOROPHENYL)ETHANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,3-dichlorophenylacetonitrile (0.5 g, 2.7 mmol) in diethyl ether (5 mL) was added to an ice-cold solution of lithium aluminium hydride (1M in diethyl ether, 2.7 mL, 2.7 mmol) and aluminium trichloride (359 mg, 2.7 mmol). The mixture was stirred at room temperature 2.5 hours and was then quenched with 1M sodium hydroxide solution (5 mL). The mixture was stirred for a further 30 minutes and filtered through Celite®. The layers of the filtrate were separated and the organic solution was concentrated in vacuo. Purification of the residue by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 100:0:0 to 95:5:0.5 afforded the title compound as a clear oil in 26% yield, 135 mg. 1H NMR (400 MHz, CDCl3) δ 7.38 (1H, dd), 7.27-7.19 (2H, m), 2.95 (2H, m), 2.87 (2H, m) ppm; LRMS APCI m/z 190 [M+H]+
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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